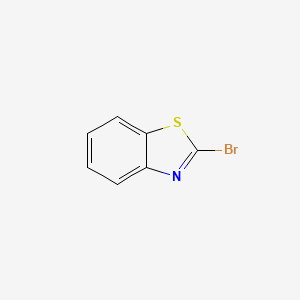

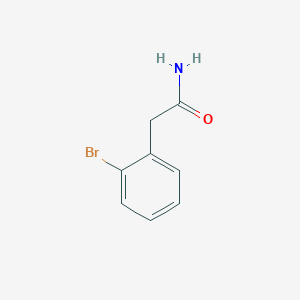

![molecular formula C13H9BrN2 B1268541 6-Bromo-2-phenylimidazo[1,2-a]pyridine CAS No. 4044-98-8](/img/structure/B1268541.png)

6-Bromo-2-phenylimidazo[1,2-a]pyridine

Übersicht

Beschreibung

Synthesis Analysis

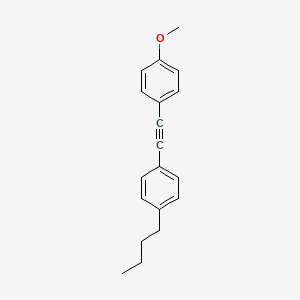

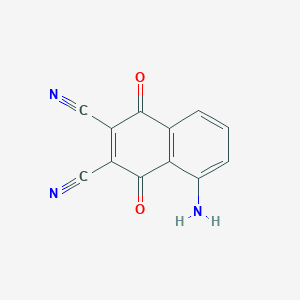

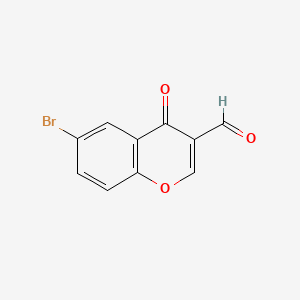

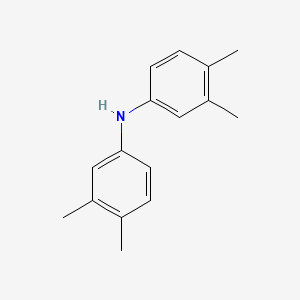

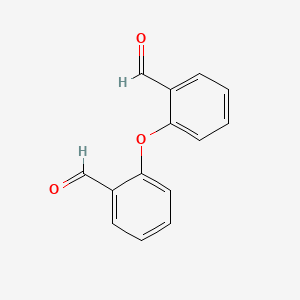

The synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines, closely related to the target molecule, involves coupling 2-aminopyridine with phenylacetophenones or similar substrates. A novel protocol showcases the transformation with high yields under relatively mild conditions, utilizing a metal-free one-pot synthesis approach. This process benefits from the simplicity and the availability of starting materials, highlighting an efficient route to access such compounds (Roslan et al., 2016).

Molecular Structure Analysis

Structural elucidation and analysis of similar bromo-imidazo[1,2-a]pyridine derivatives have been performed using techniques like NMR and X-ray crystallography. The synthesized compounds exhibit well-defined crystalline structures, confirmed through monocrystalline X-ray crystallography, and theoretical calculations provide insights into their electronic configurations and intermolecular interactions, aiding in understanding their molecular framework and stability (Jabri et al., 2023).

Chemical Reactions and Properties

The reactivity of 6-bromo-imidazo[1,2-a]pyridines has been explored in various contexts, demonstrating their versatility in forming complex structures. For instance, reactions with aromatic isocyanates and malononitrile have been detailed, showcasing their potential in synthesizing cyanine derivatives and other complex heterocyclic compounds. This variability underscores the compound's utility in organic synthesis and its potential as a scaffold in medicinal chemistry applications (Sączewski et al., 1987).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, often depend on their specific substitutions and structural conformations. High crystallinity and moderate to high yields are characteristic of the synthesized compounds, indicating their stability and ease of purification. These attributes are essential for their potential applications in research and industry (Santaniello et al., 2017).

Chemical Properties Analysis

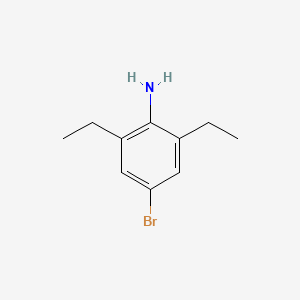

6-Bromo-2-phenylimidazo[1,2-a]pyridines exhibit a range of chemical behaviors that are crucial for their reactivity and potential applications. The presence of the bromo and phenyl groups significantly influences their electronic properties, reactivity towards nucleophiles and electrophiles, and their role in catalysis and synthetic chemistry. Studies have focused on exploring these interactions, providing a foundation for developing new synthetic routes and applications for these compounds (Peng et al., 2016).

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Imaging

6-Bromo-2-phenylimidazo[1,2-a]pyridine derivatives have shown promise in Alzheimer’s disease research. Studies have developed novel phenyl-imidazo[1,2-a]pyridines for imaging β-amyloid (Aβ) plaques, a hallmark of Alzheimer’s disease. These compounds, including radioiodinated 2-(4′-bromophenyl)-6-iodoimidazo[1,2-a]pyridine, have been evaluated for their potential in both PET and SPECT imaging of β-amyloid plaques in the living brain (Yousefi et al., 2012). Another study synthesized fluorinated imidazo[1,2-a]pyridine derivatives, demonstrating their binding affinity to amyloid plaques in human Alzheimer’s disease cortical tissues (Zeng et al., 2006).

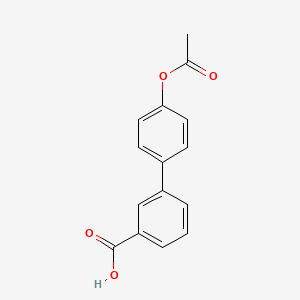

Synthesis and Chemical Studies

Several studies have focused on the efficient synthesis of 2-phenylimidazo[1,2-a]pyridines. One study presented a microwave-assisted synthesis of these compounds in water–PEG-400, demonstrating an environmentally benign process (Jadhav et al., 2017). Another research developed a palladium(0)-mediated microwave-assisted direct C3 alkenylation method for synthesizing 3-alkenylimidazo[1,2-a]pyridines, highlighting its scope and limitations (Koubachi et al., 2008).

Medicinal Chemistry

2-Phenylimidazo[1,2-a]pyridine serves as a privileged structure in medicinal chemistry. A study described its straightforward synthesis, demonstrating its preparation as a bridged N-heterocycle suitable for educational purposes and in-depth discussions in medicinal chemistry (Santaniello et al., 2017).

Antiviral Activity

Research has been conducted on imidazo[1,2-a]pyridines bearing a phenethylthiomethyl side chain for their antiviral activities. These compounds showed significant inhibitory activity against human cytomegalovirus and varicella-zoster virus, suggesting a potential application in antiviral drug development (Véron et al., 2007).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have been evaluated for their performance as corrosion inhibitors. The study demonstrated these compounds' inhibitory performance against mild steel corrosion in acidic environments, using various analytical techniques (Saady et al., 2021).

Eigenschaften

IUPAC Name |

6-bromo-2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECUQJPFGTUNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347595 | |

| Record name | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-phenylimidazo[1,2-a]pyridine | |

CAS RN |

4044-98-8 | |

| Record name | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

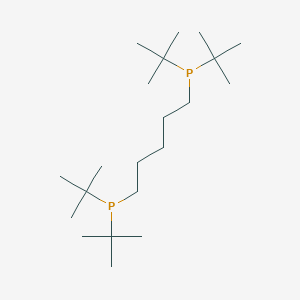

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

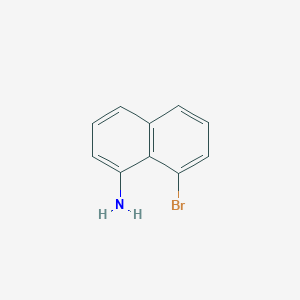

![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)